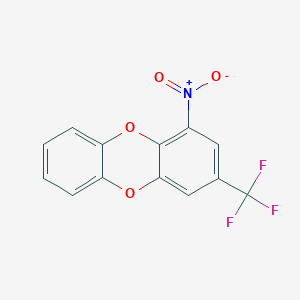

1-Nitro-3-(trifluoromethyl)oxanthrene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-nitro-3-(trifluoromethyl)dibenzo-p-dioxin | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6F3NO4/c14-13(15,16)7-5-8(17(18)19)12-11(6-7)20-9-3-1-2-4-10(9)21-12/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRHOHABEWDKYPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)OC3=CC(=CC(=C3O2)[N+](=O)[O-])C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of Nitro and Trifluoromethyl Substituted Oxanthrenes

Electrophilic Aromatic Substitution Reactions on Oxanthrene Frameworks

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds, involving the replacement of a hydrogen atom with an electrophile. wikipedia.org The reaction proceeds via a two-step mechanism: initial attack by the aromatic ring on the electrophile to form a carbocation intermediate (an arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.com The rate and regioselectivity of this process are highly sensitive to the electronic properties of substituents already present on the ring. libretexts.org

Influence of Nitro and Trifluoromethyl Groups on Ring Activation/Deactivation

Substituents on an aromatic ring are classified as either activating or deactivating based on their effect on the rate of electrophilic substitution compared to unsubstituted benzene (B151609). wikipedia.org Activating groups donate electron density to the ring, stabilizing the positive charge of the arenium ion intermediate and increasing the reaction rate. libretexts.org Conversely, deactivating groups withdraw electron density, destabilizing the intermediate and slowing the reaction. numberanalytics.com

In the case of 1-Nitro-3-(trifluoromethyl)oxanthrene, the substituents and the core structure exert opposing effects. The two ether oxygen atoms of the dibenzo[b,e] acs.orgmdpi.comdioxin (oxanthrene) core are activating groups, donating electron density to the aromatic rings via resonance. thieme-connect.de However, the nitro (-NO2) and trifluoromethyl (-CF3) groups are both powerful deactivating groups. minia.edu.egvaia.com

Trifluoromethyl Group (-CF3): This group is strongly deactivating due to the high electronegativity of the three fluorine atoms, which pull electron density from the ring through a powerful inductive effect. minia.edu.egvaia.com

Nitro Group (-NO2): This is one of the strongest deactivating groups, withdrawing electron density through both a strong inductive effect and a resonance effect. numberanalytics.comminia.edu.eg

The combined presence of two potent deactivating groups on one of the benzene rings renders that specific ring (Ring A) exceptionally electron-poor and thus highly deactivated towards electrophilic attack. This deactivation also extends, to a lesser degree, to the second aromatic ring (Ring B). Consequently, the entire this compound molecule is expected to be significantly less reactive in electrophilic aromatic substitution reactions than the parent oxanthrene molecule. numberanalytics.com

| Group | Type | Electronic Effect | Influence on EAS Reactivity |

|---|---|---|---|

| Ether Linkages (-O-) | Activating | Resonance donation (major), Inductive withdrawal (minor) | Increase reactivity |

| Nitro (-NO2) | Strongly Deactivating | Resonance withdrawal, Inductive withdrawal | Strongly decrease reactivity |

| Trifluoromethyl (-CF3) | Strongly Deactivating | Inductive withdrawal | Strongly decrease reactivity |

Regioselectivity in Further Substitutions of this compound Analogues

Regioselectivity in SEAr refers to the position at which the new electrophile attaches to the ring. youtube.com Due to the extreme deactivation of the ring bearing the nitro and trifluoromethyl groups (Ring A), any subsequent electrophilic substitution will overwhelmingly occur on the unsubstituted ring (Ring B).

The directing influence on Ring B comes from the activating ether oxygen atoms. As electron-donating groups, they direct incoming electrophiles to the ortho and para positions relative to themselves.

The positions ortho to the ether oxygens on Ring B are C-6 and C-8.

The position para to the ether oxygen at position 5 is C-8.

The position para to the ether oxygen at position 10 is C-6.

Therefore, further electrophilic attack is predicted to occur almost exclusively at the C-6 and C-8 positions of the oxanthrene nucleus. The distribution between these two sites would likely be influenced by steric hindrance from the incoming electrophile and the specific reaction conditions. The meta positions (C-7 and C-9) would be strongly disfavored.

Nucleophilic Reactions of Electron-Deficient Oxanthrene Systems

The strong electron-withdrawing properties of the nitro and trifluoromethyl groups that deactivate the ring towards electrophilic attack simultaneously activate it for nucleophilic aromatic substitution (SNAr). wikipedia.org

Nucleophilic Aromatic Substitution (SNAr) Pathways

The SNAr mechanism is favored in aromatic systems containing strong electron-withdrawing groups and a suitable leaving group (such as a halide). wikipedia.orgmdpi.com The reaction proceeds through a two-step addition-elimination sequence:

Addition: A nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized carbanion known as a Meisenheimer complex. wikipedia.org

Elimination: The leaving group departs, restoring the aromaticity of the ring.

For a hypothetical analogue such as 4-Chloro-1-nitro-3-(trifluoromethyl)oxanthrene , the ring is highly activated for SNAr at the C-4 position. The nitro group at the ortho position (C-1) is ideally positioned to stabilize the negative charge of the Meisenheimer complex through resonance, significantly lowering the activation energy for the reaction. The trifluoromethyl group at C-3 further enhances the electrophilicity of the ring through its inductive effect. This makes the displacement of the chloro group by a wide range of nucleophiles a highly favorable process. researchgate.net

| Nucleophile Class | Example | Resulting Functional Group |

|---|---|---|

| Alkoxides | CH₃O⁻ (Methoxide) | -OCH₃ (Methoxy) |

| Amines | R₂NH (Secondary Amine) | -NR₂ (Tertiary Amine) |

| Thiolates | RS⁻ (Thiolate) | -SR (Thioether) |

| Hydroxide | OH⁻ | -OH (Hydroxy) |

| Cyanide | CN⁻ | -CN (Cyano) |

Reductive Transformations of the Nitro Group

The nitro group is one of the most versatile functional groups in organic synthesis, in part because it can be readily reduced to several other oxidation states, most notably an amine. numberanalytics.com The reduction of aromatic nitro compounds is a fundamental and widely used transformation. acs.orgresearchgate.net

The nitro group in this compound can be selectively reduced to a primary amine (1-Amino-3-(trifluoromethyl)oxanthrene) under various conditions, leaving the trifluoromethyl group and the oxanthrene ether linkages intact. This transformation is valuable as it converts a strongly electron-withdrawing, deactivating group into a strongly electron-donating, activating group, completely altering the electronic character and subsequent reactivity of the aromatic ring.

Common methods for this reduction fall into two main categories:

Catalytic Hydrogenation: This involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. numberanalytics.com The reaction is typically clean and high-yielding.

Chemical Reduction: This method uses metals, often in acidic media, to effect the reduction. wikipedia.org

The specific product of the reduction can sometimes be controlled by the choice of reagent and reaction conditions. While the primary amine is the most common product, partial reduction to hydroxylamines or condensation to azo compounds is also possible. mdpi.comwikipedia.org

| Reagent(s) | Method | Primary Product |

|---|---|---|

| H₂, Pd/C | Catalytic Hydrogenation | Amine (-NH₂) |

| H₂, PtO₂ | Catalytic Hydrogenation | Amine (-NH₂) |

| H₂, Raney Ni | Catalytic Hydrogenation | Amine (-NH₂) |

| Fe, HCl | Chemical Reduction (Metal/Acid) | Amine (-NH₂) |

| SnCl₂, HCl | Chemical Reduction (Metal Salt/Acid) | Amine (-NH₂) |

| Zn, NH₄Cl | Chemical Reduction (Neutral) | Hydroxylamine (-NHOH) |

Reduction to Amino Groups and Subsequent Derivatization

The reduction of the nitro group to an amino group is a fundamental transformation in the chemistry of nitroaromatic compounds, including "this compound." This conversion is a critical step for synthesizing a variety of derivatives with potential applications in medicinal chemistry and materials science. wikipedia.org

The resulting amino-substituted oxanthrenes can undergo a range of derivatization reactions, such as acylation, alkylation, and diazotization, to introduce further functional complexity. These reactions are essential for creating libraries of compounds for biological screening and for the synthesis of targeted molecules with specific properties.

Common reagents and conditions for the reduction of aromatic nitro groups include:

| Reagent/Catalyst | Conditions | Product |

| H₂, Pd/C | Methanol, Room Temperature | Amine |

| SnCl₂, HCl | Ethanol, Reflux | Amine |

| Fe, NH₄Cl | Ethanol/Water, Reflux | Amine |

| Na₂S₂O₄ | Water/Dioxane, Room Temperature | Amine |

This table presents common methods for the reduction of aromatic nitro groups to amines.

The choice of reducing agent is crucial and depends on the presence of other functional groups in the molecule to ensure chemoselectivity.

Chemoselective Reduction Strategies in the Presence of Trifluoromethyl Groups

The presence of the trifluoromethyl group necessitates careful consideration of the reduction method to avoid unwanted side reactions. The strong electron-withdrawing nature of the CF₃ group can influence the reactivity of the nitro group and the aromatic ring.

Chemoselective reduction, which specifically targets the nitro group while leaving the trifluoromethyl group intact, is highly desirable. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) is often effective. wikipedia.org Metal-acid systems, such as iron in acetic acid or tin(II) chloride in hydrochloric acid, are also commonly employed for this purpose. wikipedia.org

Recent advancements have explored electrochemical methods for the reduction of nitroarenes, offering a potentially greener and more controlled alternative to traditional chemical reagents. acs.orgrsc.org For instance, the electrochemical reduction of nitrobenzotrifluorides to 3-trifluoromethylanilines has been demonstrated on a scalable level. acs.org

Reactions Involving the Trifluoromethyl Moiety

The trifluoromethyl group is a key substituent that significantly impacts the properties of the oxanthrene core. nih.gov

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a high bond dissociation energy. mdpi.com This inherent strength makes the trifluoromethyl group exceptionally stable under many reaction conditions. However, under specific and often harsh conditions, the C-F bond can be transformed.

While transformations of the trifluoromethyl group are challenging, recent research has shown that selective activation of a single C-F bond in trifluoromethyl arenes is possible. rsc.orgnih.govrsc.org These methods, often involving transition metal catalysis, can lead to the formation of difluoromethyl or monofluoromethyl groups, opening up new avenues for derivatization. rsc.orgnih.govrsc.org The strength of C-F bonds increases with the number of fluorine atoms on the carbon, making the transformation of ArCF₃ to ArCF₂R a significant challenge due to the product being more reactive than the starting material. rsc.org

The trifluoromethyl group exerts a powerful influence on the steric and electronic properties of the oxanthrene molecule.

Electronic Effects : As a strong electron-withdrawing group, the CF₃ moiety deactivates the aromatic ring towards electrophilic substitution and activates it towards nucleophilic aromatic substitution. mdpi.com Its electronegativity is intermediate between that of fluorine and chlorine. wikipedia.org This electronic influence can direct the regioselectivity of reactions on the oxanthrene core.

Steric Effects : While often considered sterically similar to a methyl group, studies have shown that the trifluoromethyl group can behave as a much larger substituent. researchgate.netdocumentsdelivered.com This steric bulk can hinder the approach of reagents to adjacent positions on the aromatic ring, influencing the outcome of reactions.

Radical Reactions and Mechanistic Considerations in Substituted Oxanthrene Chemistry

Radical reactions offer alternative pathways for the functionalization of the substituted oxanthrene core. wikipedia.org These reactions proceed through free radical intermediates and often exhibit different selectivity compared to ionic reactions. wikipedia.org

The initiation of radical reactions can be achieved through heat, UV light, or the use of radical initiators. wikipedia.orgyoutube.com Once formed, radicals can participate in propagation steps, leading to the desired product, and the reaction concludes with termination steps where radicals combine. wikipedia.orgyoutube.com

In the context of "this compound," radical trifluoromethylation of the aromatic core is a potential transformation, although the presence of the existing CF₃ group would likely direct further substitution to other positions. princeton.edu Radical reactions can also be involved in the transformation of other functional groups on the oxanthrene scaffold.

Mechanistic studies, including the use of radical trapping experiments and spectroscopic techniques, are crucial for understanding the pathways of these reactions and for optimizing reaction conditions.

Functional Group Interconversions on the Substituted Oxanthrene Core

Functional group interconversion (FGI) is a key strategy in organic synthesis for modifying the structure and properties of molecules like "this compound." ub.eduvanderbilt.edusolubilityofthings.comslideshare.netimperial.ac.uk Beyond the reduction of the nitro group, other functional groups can be introduced or modified on the oxanthrene core.

Examples of potential functional group interconversions include:

Halogenation : Introduction of halogen atoms (Cl, Br, I) onto the aromatic rings, which can then serve as handles for further cross-coupling reactions.

Nitration : Introduction of additional nitro groups, although the existing deactivating groups would make this challenging.

Sulfonation : Introduction of sulfonic acid groups.

Formylation : Introduction of an aldehyde group via reactions such as the Vilsmeier-Haack reaction.

Advanced Spectroscopic and Structural Characterization Techniques for Substituted Oxanthrenes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy serves as the cornerstone for determining the precise arrangement of atoms in 1-Nitro-3-(trifluoromethyl)oxanthrene. The introduction of two distinct and electronically influential substituents—a nitro group (-NO₂) and a trifluoromethyl group (-CF₃)—onto the oxanthrene core removes the molecule's inherent symmetry, resulting in a unique and complex set of NMR signals that can be fully assigned through a combination of one- and two-dimensional experiments.

The ¹H NMR spectrum of this compound is expected to display distinct signals for each of its six aromatic protons. The electron-withdrawing nature of both the nitro and trifluoromethyl groups significantly influences the chemical shifts of nearby protons, causing them to resonate at a lower field (higher ppm) compared to those in unsubstituted oxanthrene. The proton at the C2 position, situated between the two powerful withdrawing groups, would be the most deshielded.

Similarly, the ¹³C NMR spectrum would show 13 unique signals, one for each carbon atom in the molecule. The carbons directly attached to the nitro (C1) and trifluoromethyl (C3) groups, as well as the carbon of the trifluoromethyl group itself, would exhibit characteristic chemical shifts and coupling patterns. Specifically, the trifluoromethyl carbon signal would appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF), and the adjacent carbons (C2, C4) would show smaller quartet splittings due to two-bond coupling (²JCF). rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | - | ~148.0 |

| 2 | ~8.5 (s) | ~125.0 (q, ²JCF ≈ 5-7 Hz) |

| 3 | - | ~132.0 (q, ²JCF ≈ 30-35 Hz) |

| 4 | ~8.3 (s) | ~120.0 (q, ³JCF ≈ 3-5 Hz) |

| 5a | - | ~145.0 |

| 6 | ~7.5 (d) | ~124.0 |

| 7 | ~7.4 (t) | ~129.0 |

| 8 | ~7.6 (t) | ~126.0 |

| 9 | ~7.8 (d) | ~119.0 |

| 9a | - | ~123.0 |

| 10a | - | ~151.0 |

| CF₃ | - | ~123.0 (q, ¹JCF ≈ 270-280 Hz) |

Note: Predicted values are estimates based on substituent effects on aromatic systems. Actual experimental values may vary. s = singlet, d = doublet, t = triplet, q = quartet.

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. azom.com For this compound, the ¹⁹F NMR spectrum is expected to be straightforward, showing a single resonance for the three equivalent fluorine atoms of the trifluoromethyl group. Since there are no other fluorine atoms in the molecule for spin-spin coupling, this signal will appear as a singlet. The chemical shift of this singlet is diagnostic for a CF₃ group attached to an aromatic ring, typically appearing in a well-defined spectral region. researchgate.netresearchgate.net

Table 2: Predicted ¹⁹F NMR Data for this compound

| Group | Predicted ¹⁹F Chemical Shift (ppm, relative to CFCl₃) | Multiplicity |

| C3-CF₃ | ~ -60 to -65 | Singlet |

To unambiguously assign the predicted ¹H and ¹³C signals, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, it would show correlations between the adjacent protons on the unsubstituted benzene (B151609) ring (H6-H7, H7-H8, H8-H9), confirming their sequence.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, allowing for the definitive assignment of carbon signals that have protons bonded to them.

Correlations from the proton at C4 to the carbons at C3 (bearing the CF₃ group) and C10a.

Correlations from the proton at C2 to the carbons at C1 (bearing the NO₂ group) and C3 (bearing the CF₃ group).

Correlations from the fluorine atoms to the carbon at C3 (¹JCF) and C2/C4 (²JCF), which can be observed in ¹⁹F-¹³C HMBC experiments.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides critical information about the molecular weight and elemental formula of a compound, as well as structural insights derived from its fragmentation patterns upon ionization.

High-Resolution Mass Spectrometry is vital for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish the compound's molecular formula from other possibilities with the same nominal mass. researchgate.net This technique provides unequivocal confirmation of the chemical formula.

Table 3: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₃H₆F₃NO₃ |

| Calculated Exact Mass [M] | 297.0249 |

| Expected M+H⁺ Ion [M+H]⁺ | 298.0327 |

| Expected M+Na⁺ Ion [M+Na]⁺ | 310.0146 |

The mass spectrum of this compound under electron ionization (EI) would display a molecular ion peak (M⁺˙) and a series of fragment ions resulting from the cleavage of its weakest bonds. The fragmentation is dictated by the stability of the resulting ions and neutral losses, with the nitro and trifluoromethyl groups being key fragmentation directors. fluorine1.rustrath.ac.uk

Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group as ·NO₂ (M - 46) and the loss of ·NO (M - 30) followed by the loss of CO. strath.ac.uklibretexts.org Aromatic trifluoromethyl compounds often fragment via the loss of the ·CF₃ radical (M - 69). fluorine1.ru For this compound, a competition between these pathways is expected.

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z (Predicted) | Proposed Neutral Loss | Proposed Fragment Structure |

| 297 | - | [M]⁺˙ (Molecular Ion) |

| 267 | ·NO | [M - NO]⁺ |

| 251 | ·NO₂ | [M - NO₂]⁺ |

| 228 | ·CF₃ | [M - CF₃]⁺ |

| 223 | ·NO₂ and CO | [M - NO₂ - CO]⁺ |

| 198 | ·CF₃ and ·NO | [M - CF₃ - NO]⁺ |

| 182 | ·CF₃ and ·NO₂ | [M - CF₃ - NO₂]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of a substituted oxanthrene is distinguished by the characteristic absorption bands of its substituent groups. For this compound, the nitro (NO₂) and trifluoromethyl (CF₃) groups exhibit strong, identifiable vibrations.

The nitro group attached to an aromatic ring gives rise to two particularly prominent stretching vibrations due to the polarity of the N-O bonds. spectroscopyonline.com These are:

Asymmetric N–O stretching: A strong absorption band typically appears in the range of 1550-1475 cm⁻¹. orgchemboulder.comorgchemboulder.com Conjugation with the aromatic ring shifts this band to a lower frequency compared to aliphatic nitro compounds. orgchemboulder.comyoutube.com

Symmetric N–O stretching: A second strong absorption is observed at a lower wavenumber, generally between 1360-1290 cm⁻¹. orgchemboulder.comorgchemboulder.com The presence of this pair of intense peaks is a strong indicator of a nitro group. spectroscopyonline.com A weaker scissoring vibration may also be observed around 890-835 cm⁻¹. spectroscopyonline.com

The trifluoromethyl group also has characteristic absorption frequencies, although they can be part of a complex region of the spectrum. The vibrations associated with the CF₃ group are strongly coupled to the benzene ring. nih.gov Key vibrations include:

C-F stretching modes: These are typically very strong and appear in the region of 1350-1100 cm⁻¹. Studies on trifluoromethyl-substituted benzenes have identified a very strong, broad band near 1330 cm⁻¹ arising from the C-CF₃ stretching mode, which often mixes with other planar modes. ias.ac.in

CF₃ deformation and rocking modes: These vibrations occur at lower frequencies.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic Nitro (Ar-NO₂) | Asymmetric Stretch | 1550–1475 orgchemboulder.comorgchemboulder.com | Strong |

| Aromatic Nitro (Ar-NO₂) | Symmetric Stretch | 1360–1290 orgchemboulder.comorgchemboulder.com | Strong |

| Aromatic Nitro (Ar-NO₂) | Scissoring Bend | 890-835 spectroscopyonline.com | Medium |

| Trifluoromethyl (Ar-CF₃) | C-CF₃ Stretch | ~1330 ias.ac.in | Very Strong, Broad |

| Trifluoromethyl (Ar-CF₃) | C-F Stretches | 1350-1100 | Strong |

The oxanthrene core, being a polycyclic aromatic system, displays a series of characteristic vibrations. These "skeletal" vibrations provide information about the aromatic structure itself.

Aromatic C-H Stretching: The stretching of C-H bonds on the aromatic rings results in absorption bands that typically appear just above 3000 cm⁻¹, in the 3100-3000 cm⁻¹ region. spcmc.ac.inorgchemboulder.com This distinguishes them from aliphatic C-H stretches, which occur below 3000 cm⁻¹. orgchemboulder.com

Aromatic C=C Stretching: The stretching of the carbon-carbon bonds within the aromatic rings produces a series of "ring mode" or "skeletal" vibrations. spcmc.ac.in These typically appear as a set of bands in the 1620-1400 cm⁻¹ region. spcmc.ac.in For substituted benzenes, characteristic bands are often observed near 1600 cm⁻¹, 1585 cm⁻¹, 1500 cm⁻¹, and 1450 cm⁻¹. spcmc.ac.inlibretexts.orglibretexts.org

Out-of-Plane (oop) C-H Bending: These strong absorptions, found in the 900-675 cm⁻¹ range, are highly diagnostic of the substitution pattern on the aromatic ring. orgchemboulder.comthieme-connect.de The exact position of these bands depends on the number of adjacent hydrogen atoms on the ring. thieme-connect.de

Overtone/Combination Bands: A pattern of weak absorptions is often visible in the 2000-1665 cm⁻¹ region. The specific pattern of these overtone and combination bands can also be used to help determine the ring's substitution pattern. spcmc.ac.inorgchemboulder.com

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| =C-H Stretch | 3100–3000 orgchemboulder.com | Variable, often weak | Characteristic of aromatic and vinylic C-H bonds. |

| Overtone/Combination Bands | 2000–1665 orgchemboulder.com | Weak | Pattern is indicative of substitution. |

| C=C Ring Stretch | 1620–1400 spcmc.ac.in | Medium to Strong | Often appears as multiple sharp bands. |

| C-H Out-of-Plane Bending | 900–675 orgchemboulder.com | Strong | Position is highly diagnostic of substitution pattern. |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the atomic and molecular structure of a compound in its crystalline solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional electron density map can be generated, revealing the precise positions of atoms, bond lengths, and bond angles. nih.govnumberanalytics.com

This technique allows for the highly accurate measurement of geometric parameters within the molecule. For a compound like this compound, X-ray analysis would provide precise values for all bond lengths and angles. Based on data from similar substituted aromatic structures, expected bond lengths can be estimated. Aromatic C-C bond lengths are typically around 1.40 Å, which is intermediate between a single (1.54 Å) and a double (1.34 Å) bond, reflecting the delocalized π-electron system. dokumen.pubnih.gov The attachment of electron-withdrawing groups like nitro and trifluoromethyl can cause slight variations in these lengths.

| Bond | Typical Bond Length (Å) | Reference Compound Type |

|---|---|---|

| Aromatic C-C | 1.39 - 1.41 dokumen.pubnih.gov | Benzene derivatives |

| Aromatic C-N (Nitro) | ~1.47 - 1.49 | Nitroaromatics |

| N-O (Nitro) | ~1.21 - 1.23 | Nitroaromatics |

| Aromatic C-C (CF₃) | ~1.50 - 1.52 | Trifluoromethylated aromatics |

| C-F (CF₃) | ~1.33 - 1.36 nih.gov | Trifluoromethylated compounds |

| Aromatic C-O (Ether) | ~1.36 - 1.40 | Aryl ethers |

The bond angles would reveal the planarity of the aromatic rings and the geometry of the substituent groups. For instance, the C-N-O and O-N-O angles in the nitro group would be approximately 118° and 124°, respectively, while the F-C-F angles in the trifluoromethyl group would be close to the tetrahedral angle but slightly compressed, around 102-104°. nih.gov

Furthermore, the crystal packing arrangement provides critical insight into the non-covalent intermolecular interactions that stabilize the solid-state structure. rsc.orged.ac.uk For this compound, several types of interactions would be anticipated:

π-π Stacking: The electron-rich aromatic rings of the oxanthrene core can stack on top of one another. The presence of the strongly electron-withdrawing nitro and trifluoromethyl groups can enhance these interactions through quadrupole moment effects, leading to reduced π-π distances. researchgate.netnih.gov

Weak Hydrogen Bonding: Although no classical hydrogen bond donors are present, weak C-H···O and C-H···F interactions can act as structure-directing forces. ed.ac.uk

Dipole-Dipole Interactions: The highly polar nitro group can lead to significant dipole-dipole interactions that influence molecular packing.

Halogen-based Interactions: Interactions involving the fluorine atoms of the trifluoromethyl group, such as C-F···F-C contacts, can also play a role in stabilizing the crystal lattice. rsc.orgacs.org

A common feature in the crystal structures of compounds containing trifluoromethyl groups is rotational disorder. researchgate.netnih.gov This phenomenon arises because the barrier to rotation around the C-CF₃ bond is often low, and the fluorine atoms have weak intermolecular interactions, which may not be strong enough to "lock" the group into a single conformation in the crystal lattice. researchgate.net

In an X-ray diffraction experiment, this disorder manifests as the electron density of the fluorine atoms being "smeared" over multiple positions. Crystallographers model this by assigning two or more distinct positions for the fluorine atoms, each with a fractional occupancy that sums to one. researchgate.netbrynmawr.edu For example, the CF₃ group might be modeled with two positions having occupancies of 80% and 20%. brynmawr.edu Lowering the temperature during data collection can sometimes reduce or resolve this dynamic disorder by freezing the molecule into a more ordered state. researchgate.net The analysis of this disorder provides valuable information about the conformational flexibility and the subtle intermolecular forces acting on the CF₃ group within the crystal. researchgate.netnih.gov

Chromatographic Techniques for Purity Assessment and Separation Methodologies

Chromatographic techniques are fundamental in the analytical workflow of substituted oxanthrenes, enabling the separation of the target compound from impurities, starting materials, and byproducts. The choice between gas and liquid chromatography is primarily dictated by the analyte's volatility and thermal stability.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov For nitroaromatic compounds, GC-MS provides excellent separation and sensitive detection. nih.gov The successful analysis of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) by GC coupled with a triple quadrupole mass spectrometer highlights the technique's capability for detecting these compounds at very low levels. gcms.cz

In the context of this compound, a GC-MS analysis would involve the volatilization of the compound in a heated injection port, followed by its separation on a capillary column. The choice of the column's stationary phase is critical for achieving optimal separation from any isomers or related impurities. A non-polar or medium-polarity column, such as one based on 5% phenylmethylpolysiloxane, is often employed for the separation of aromatic compounds. semanticscholar.org

Upon elution from the GC column, the separated molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting mass spectrum provides a unique fragmentation pattern that is characteristic of the molecule's structure. For this compound, the molecular ion peak would be expected, along with fragment ions corresponding to the loss of the nitro group, the trifluoromethyl group, and other characteristic cleavages of the oxanthrene core.

Hypothetical GC-MS Data for this compound

| Parameter | Value |

| GC Column | 5% Phenylmethylpolysiloxane (30 m x 0.25 mm x 0.25 µm) |

| Oven Program | 100°C (1 min), ramp to 300°C at 15°C/min, hold for 5 min |

| Injector Temperature | 280°C |

| Carrier Gas | Helium |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Expected Retention Time | 15 - 20 min |

| Expected Molecular Ion (M+) | m/z corresponding to C13H6F3NO3 |

| Major Expected Fragments | [M-NO2]+, [M-CF3]+, fragments from the oxanthrene ring |

Note: This data is illustrative and based on the analysis of structurally related nitroaromatic and trifluoromethylated compounds.

The high selectivity of MS/MS detection, particularly in multiple reaction monitoring (MRM) mode, can further enhance the sensitivity and specificity of the analysis, allowing for the detection of trace-level impurities. gcms.cz While derivatization can sometimes be employed to improve the chromatographic behavior of certain nitro compounds, it is often not necessary for compounds that are sufficiently volatile and stable. researchgate.net

For compounds that are less volatile, thermally labile, or of higher molecular weight, liquid chromatography-mass spectrometry (LC-MS) is the technique of choice. LC-MS is widely used for the analysis of a broad range of compounds, including various nitro-containing molecules. nih.govunimi.it The development of sensitive LC-MS/MS methods has proven effective for the separation and quantification of isomers of various compounds. nih.gov

The analysis of this compound by LC-MS would typically involve separation on a reversed-phase column (e.g., C18) using a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol. unimi.it The addition of a small amount of an acid, such as formic acid, to the mobile phase can improve peak shape and ionization efficiency.

Following chromatographic separation, the analyte enters the mass spectrometer through an interface such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). ESI is generally preferred for polar and semi-polar compounds. The choice of positive or negative ion mode would depend on the compound's ability to be protonated or deprotonated. For a nitro-containing compound, both modes could be viable.

Hypothetical LC-MS Data for this compound

| Parameter | Value |

| LC Column | C18 (150 mm x 2.1 mm x 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 15 min |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |

| Expected [M+H]+ | m/z corresponding to [C13H6F3NO3+H]+ |

| Expected [M-H]- | m/z corresponding to [C13H6F3NO3-H]- |

| Major Expected Fragments (MS/MS) | Loss of NO2, loss of CF3 |

Note: This data is illustrative and based on established LC-MS methods for nitroaromatic compounds.

The high sensitivity and specificity of LC-MS/MS make it particularly suitable for the quantification of trace impurities and for confirmatory analysis. nih.gov The development of a validated LC-MS/MS method would involve the optimization of chromatographic conditions and mass spectrometric parameters to achieve the desired levels of detection and quantification. qub.ac.uk

Computational and Theoretical Investigations of 1 Nitro 3 Trifluoromethyl Oxanthrene Systems

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules like 1-Nitro-3-(trifluoromethyl)oxanthrene. These computational methods allow for the detailed exploration of electronic structure and the prediction of the most stable three-dimensional arrangement of atoms, providing insights that are crucial for predicting chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometry of complex molecules. nih.gov For substituted aromatic and heterocyclic systems, such as this compound, DFT calculations, often employing functionals like B3LYP with a 6-31G* or similar basis set, provide a reliable means to determine the optimized molecular geometry. researchgate.netacs.org These calculations minimize the energy of the molecule to predict stable conformations and provide data on bond lengths, bond angles, and dihedral angles.

In the case of this compound, DFT would be used to model the geometry of the oxanthrene core as influenced by the strongly electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups. These substituents are known to significantly alter the electronic and structural properties of the heterocyclic ring. researchgate.net The calculations would likely reveal distortions from a perfectly planar aromatic system due to steric interactions between the substituents and the core structure.

Below is a representative table of theoretical geometric parameters for this compound, illustrating the type of data obtained from a DFT geometry optimization.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length (Å) | C1-N | 1.48 |

| Bond Length (Å) | N-O1 | 1.22 |

| Bond Length (Å) | N-O2 | 1.22 |

| Bond Length (Å) | C3-C(F₃) | 1.51 |

| Bond Length (Å) | C(F₃)-F | 1.34 |

| Bond Angle (°) | C2-C1-N | 119.5 |

| Bond Angle (°) | O1-N-O2 | 125.0 |

| Dihedral Angle (°) | C2-C1-N-O1 | -25.0 |

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.orgucsb.edu It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.com The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). taylorandfrancis.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity. researchgate.net

For this compound, the presence of the potent electron-withdrawing -NO₂ and -CF₃ groups is expected to significantly lower the energy of the LUMO, making the molecule a strong electron acceptor. numberanalytics.com This suggests a high reactivity towards nucleophilic attack. The HOMO, in contrast, would likely be distributed across the oxanthrene ring system. FMO analysis helps to predict the most probable sites for chemical reactions.

A theoretical analysis would yield data similar to that presented in the table below, which is used to derive key reactivity descriptors.

| Parameter | Calculated Value (eV) | Implication |

|---|---|---|

| HOMO Energy (E_HOMO) | -7.85 | Represents ionization potential; electron-donating ability. |

| LUMO Energy (E_LUMO) | -3.10 | Represents electron affinity; electron-accepting ability. |

| Energy Gap (ΔE) | 4.75 | Indicates chemical reactivity; a smaller gap suggests higher reactivity. |

Molecular Electrostatic Potential (MEP) surface analysis is a valuable computational tool for visualizing the charge distribution within a molecule and predicting how it will interact with other species. nih.govrsc.orgresearchgate.net The MEP map displays regions of negative electrostatic potential (typically colored red or yellow), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (colored blue), which are electron-poor and susceptible to nucleophilic attack.

In this compound, the MEP surface would clearly show highly negative potential localized around the electronegative oxygen atoms of the nitro group and the fluorine atoms of the trifluoromethyl group. These areas represent the most likely sites for interaction with electrophiles or participation in noncovalent bonding like hydrogen bonds. mdpi.com Conversely, areas of positive potential would be expected on the hydrogen atoms of the aromatic rings, indicating sites vulnerable to nucleophilic attack. This detailed charge mapping is crucial for understanding intermolecular interactions and predicting reaction pathways. nih.govresearchgate.net

Conformational Analysis and Energy Minimization Studies

The three-dimensional shape and flexibility of a molecule are critical to its function and reactivity. Conformational analysis and energy minimization studies are computational techniques used to identify the most stable spatial arrangements (conformers) of a molecule and to understand the energy required to move between them.

Substituents on an aromatic ring are often not static but can rotate around the single bond connecting them to the ring. The energy required to perform this rotation is known as the rotational barrier. Calculating these barriers provides insight into the molecule's conformational flexibility. nih.gov DFT calculations can be employed to model the rotation of a specific group step-by-step and calculate the energy at each step, allowing for the determination of the transition state energy and thus the rotational barrier. researchgate.netmdpi.comdiva-portal.org

For this compound, two key rotations are of interest: the rotation of the nitro (-NO₂) group around the C-N bond and the trifluoromethyl (-CF₃) group around the C-C bond. The rotation of the nitro group is influenced by both electronic effects (resonance with the ring, which favors planarity) and steric hindrance from adjacent groups. The trifluoromethyl group's rotation is primarily dictated by steric interactions. The calculated barriers indicate the energetic cost of disrupting planarity and conjugation.

| Rotating Group | Bond Axis | Calculated Rotational Barrier (kcal/mol) | Influencing Factors |

|---|---|---|---|

| Nitro (-NO₂) | C-N | ~6-8 | Resonance stabilization, Steric hindrance |

| Trifluoromethyl (-CF₃) | C-C | ~2-4 | Primarily Steric hindrance |

Steric hindrance occurs when bulky groups on a molecule are positioned close enough in space to repel each other, forcing the molecule to adopt a non-planar conformation to relieve the strain. numberanalytics.comyoutube.com In this compound, the -NO₂ and -CF₃ groups, along with the inherent structure of the oxanthrene core, can create significant steric crowding. numberanalytics.com

This crowding can force the nitro group to twist out of the plane of the aromatic ring. Such a loss of planarity has significant electronic consequences, most notably the disruption of π-conjugation between the nitro group and the heterocyclic system. This, in turn, can alter the molecule's reactivity, stability, and spectroscopic properties. rsc.org Computational energy minimization studies can predict the optimal dihedral angle of the nitro group, balancing the stabilizing effect of conjugation (which favors planarity) against the destabilizing effect of steric repulsion (which favors twisting). mdpi.com These calculations are essential for understanding the interplay between a molecule's electronic properties and its three-dimensional structure. numberanalytics.com

Reaction Mechanism Studies through Computational Modeling

Computational modeling serves as a powerful tool to elucidate the intricate details of chemical reactions at a molecular level. By simulating reaction pathways, chemists can understand the feasibility, kinetics, and thermodynamics of chemical transformations.

A transition state represents the highest energy point along a reaction coordinate, corresponding to the energy barrier that must be overcome for reactants to convert into products. wikipedia.orgsavemyexams.com Characterizing this transient structure is crucial for understanding reaction kinetics. For a molecule like this compound, key transformations could include nucleophilic aromatic substitution or reactions involving the nitro and trifluoromethyl groups.

Computational methods, particularly those based on Density Functional Theory (DFT), are employed to locate transition state geometries. This process involves optimizing the molecular structure to find a first-order saddle point on the potential energy surface—a configuration that is an energy maximum in the direction of the reaction coordinate but an energy minimum in all other degrees of freedom. Vibrational frequency analysis is then performed to confirm the identity of the transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

An energy profile, or reaction coordinate diagram, provides a graphical representation of the energy changes that occur as a reaction progresses from reactants to products. wikipedia.orgchemguide.co.uk These diagrams map the potential energy of the system against the reaction coordinate, illustrating the relative energies of reactants, intermediates, transition states, and products. researchgate.netkhanacademy.org

For substituted heterocycles like oxanthrene derivatives, computational chemists can construct these profiles to:

Determine Activation Energy (ΔG≠): The energy difference between the reactants and the highest transition state, which governs the reaction rate. wikipedia.org

Calculate Reaction Enthalpy (ΔH): The energy difference between the products and reactants, indicating whether a reaction is exothermic (releases energy) or endothermic (requires energy). savemyexams.com

Identify Intermediates: Stable, low-energy species that may form during a multi-step reaction. chemguide.co.uk

By comparing the energy profiles of different potential pathways, researchers can predict the most likely mechanism for a given transformation.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry provides indispensable tools for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds and the interpretation of experimental spectra.

Predicting Nuclear Magnetic Resonance (NMR) chemical shifts using quantum chemical methods is a standard procedure for structure verification. nih.gov For fluorinated compounds, ¹⁹F NMR is particularly informative, and computational predictions can be highly accurate.

The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT functionals, is the standard for calculating NMR isotropic shielding constants, which are then converted to chemical shifts. The accuracy of these predictions is highly dependent on the choice of the functional and basis set. mdpi.comresearchgate.net Studies on fluorinated aromatic compounds show that specific functionals can yield high precision. researchgate.net For instance, the BHandHLYP functional has demonstrated excellent performance in predicting ¹⁹F chemical shifts for trifluoromethyl derivatives. nih.gov To improve accuracy, calculated values are often scaled using a linear regression analysis based on a set of known compounds. nih.gov

Table 1: Performance of Selected DFT Functionals for ¹⁹F NMR Chemical Shift Prediction in Trifluoromethyl Compounds Data generalized from methodological studies. mdpi.comnih.gov

| DFT Functional | Typical Mean Absolute Error (ppm) | Strengths |

| B3LYP | 1.7 - 4.0 | Widely used, good general performance. |

| PBE0 | ~5.0 - 10.0 | Good for a variety of systems. |

| BHandHLYP | 0.7 - 5.3 | Often provides high accuracy for fluorine shifts. |

| ωB97-XD | ~7.0 - 10.0 | Includes dispersion corrections. |

Infrared (IR) spectroscopy is a key technique for identifying functional groups in a molecule. Computational vibrational analysis can predict the IR spectrum, providing a powerful aid for assigning experimental absorption bands to specific molecular motions.

Calculations, most commonly using the B3LYP functional with a Pople-style basis set like 6-311++G(d,p), can determine the harmonic vibrational frequencies and their corresponding IR intensities. ijsr.net The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore uniformly scaled to improve the correlation.

For this compound, key vibrational modes would include:

NO₂ stretching: Asymmetric stretches typically appear in the 1500–1570 cm⁻¹ region, while symmetric stretches are found around 1300–1370 cm⁻¹. researchgate.net

C-F stretching: Strong absorptions from the CF₃ group are expected in the 1100-1300 cm⁻¹ range.

C-O-C stretching: The ether linkages of the oxanthrene core would produce characteristic bands.

C-N stretching: This vibration is typically found in the 1200-1400 cm⁻¹ region. ijsr.net

Table 2: Typical Calculated vs. Experimental Vibrational Frequencies for Nitroaromatic Groups Based on data for nitrobenzene (B124822) and related compounds. researchgate.net

| Vibrational Mode | Typical Experimental Range (cm⁻¹) | Typical Calculated Range (B3LYP, Scaled) (cm⁻¹) |

| NO₂ Asymmetric Stretch | 1520 - 1560 | 1525 - 1555 |

| NO₂ Symmetric Stretch | 1345 - 1355 | 1348 - 1352 |

| C-N Stretch | ~1108 | ~1109 |

| NO₂ Wagging | ~530 | ~535 |

| NO₂ Rocking | ~700 - 750 | ~710 - 740 |

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum mechanical calculations are ideal for studying static properties and reaction mechanisms, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules based on a classical force field, providing insights into conformational flexibility and intermolecular interactions. nih.gov

For a system involving this compound, an MD simulation could reveal:

Conformational Preferences: How the oxanthrene ring flexes and whether specific orientations of the nitro and trifluoromethyl groups are preferred.

Solvent Interactions: The arrangement of solvent molecules (e.g., water, DMSO) around the solute and the nature of their interactions.

Dynamic Stability: By monitoring properties like the Radius of Gyration (Rg) and the Solvent Accessible Surface Area (SASA) over the simulation time (typically nanoseconds to microseconds), researchers can assess the stability of the molecule's conformation. mdpi.com

These simulations are valuable for understanding how the molecule behaves in a realistic condensed-phase environment, which is crucial for predicting its physical properties and interactions in a biological or material science context.

Quantitative Structure-Property Relationship (QSPR) Modeling of Substituted Oxanthrenes

Quantitative Structure-Property Relationship (QSPR) modeling for substituted oxanthrenes, including hypothetical systems like this compound, represents a critical area of computational chemistry. Although direct QSPR studies on this specific molecule are not extensively documented, principles from related heterocyclic and nitroaromatic compounds can be applied to understand its potential behavior. QSPR models are mathematical equations that correlate the structural or property-describing features of a molecule, known as molecular descriptors, with a specific chemical or biological property.

For substituted oxanthrenes, QSPR models could be developed to predict a range of properties, including their reactivity, toxicity, and spectroscopic characteristics. The development of such models would involve the computational generation of a set of oxanthrene derivatives with varying substituents, followed by the calculation of a wide array of molecular descriptors for each. These descriptors would then be statistically correlated with experimentally determined or computationally predicted properties to generate a predictive model. Given the structural similarity of oxanthrene to dibenzo-p-dioxins, QSPR studies on dioxins can provide valuable insights. For instance, QSPR models for the toxicity of polychlorinated dibenzo-p-dioxins have successfully used quantum chemical descriptors. consensus.app

The predictive power of a QSPR model is heavily dependent on the quality and relevance of the chosen descriptors and the statistical methods used for model development, such as multiple linear regression (MLR), principal component analysis (PCA), and machine learning algorithms.

Development of Molecular Descriptors for Oxanthrene Derivatives

The development of molecular descriptors for oxanthrene derivatives is a crucial step in constructing robust QSPR models. These descriptors are numerical values that encode chemical information and can be categorized based on their dimensionality (0D to 4D). For a molecule like this compound, a combination of descriptors would be necessary to capture its unique electronic and steric features.

Constitutional Descriptors (0D & 1D): These are the simplest descriptors and include counts of atoms, bonds, molecular weight, and fragment counts. For oxanthrene derivatives, these can help to broadly classify compounds based on their size and composition.

Geometrical Descriptors (3D): These descriptors are calculated from the 3D coordinates of the molecule and provide information about its size, shape, and steric properties. Examples include the solvent-accessible surface area, van der Waals volume, and moments of inertia. For this compound, these descriptors would be critical in modeling its interaction with biological receptors or its solubility.

Quantum-Chemical Descriptors (3D): These are derived from quantum mechanical calculations and describe the electronic properties of the molecule. Key quantum-chemical descriptors for nitro- and trifluoromethyl-substituted oxanthrenes would include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are related to the electron-donating and electron-accepting abilities of the molecule, respectively, and are crucial for predicting reactivity. mdpi.com

Dipole moment: This descriptor is important for understanding intermolecular interactions. The introduction of a nitro group can dramatically increase the dipole moment of a molecule. nih.gov

Mulliken and Natural Bond Orbital (NBO) charges: These provide information about the charge distribution within the molecule, highlighting electrophilic and nucleophilic sites.

Molecular Electrostatic Potential (MEP): This provides a 3D map of the electrostatic potential on the molecule's surface, indicating regions prone to electrophilic or nucleophilic attack.

The presence of the electron-withdrawing nitro (-NO2) and trifluoromethyl (-CF3) groups in this compound would significantly influence its electronic properties. The nitro group, being a strong electron-withdrawing group, is known to control the electronic states of π-conjugated systems. nih.gov Similarly, the trifluoromethyl group can significantly alter the physicochemical and pharmacological properties of parent heterocycles. researchgate.net

Below is an interactive data table showcasing a hypothetical set of molecular descriptors for a series of substituted oxanthrenes, including the parent oxanthrene, a nitro-substituted oxanthrene, a trifluoromethyl-substituted oxanthrene, and this compound.

| Compound | Molecular Weight ( g/mol ) | LogP | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) |

| Oxanthrene | 184.21 | 3.50 | 0.50 | -7.50 | -0.50 |

| 1-Nitrooxanthrene | 229.21 | 3.20 | 4.50 | -8.20 | -1.80 |

| 3-(Trifluoromethyl)oxanthrene | 252.21 | 4.50 | 3.00 | -7.90 | -1.20 |

| This compound | 297.21 | 4.20 | 5.50 | -8.60 | -2.50 |

Correlation with Chemical Reactivity or Spectroscopic Features

The molecular descriptors developed for substituted oxanthrenes can be correlated with their chemical reactivity and spectroscopic features to build predictive QSPR models.

Correlation with Chemical Reactivity:

The chemical reactivity of substituted oxanthrenes can be quantified by various experimental and computational parameters, such as reaction rates, equilibrium constants, and activation energies. For nitroaromatic compounds, descriptors like hydrophobicity and the energy of the lowest unoccupied molecular orbital (ELUMO) have been shown to be indicators of their mutagenicity. mdpi.com The reactivity of aromatic molecules in electrophilic substitution reactions has been correlated with the Hirshfeld charges on the regioselective carbon atoms. nih.gov

For this compound, the presence of the strong electron-withdrawing nitro and trifluoromethyl groups would significantly impact its reactivity. These groups deactivate the aromatic rings towards electrophilic attack and activate them towards nucleophilic attack. A QSPR model could correlate descriptors such as LUMO energy, MEP minima, and NBO charges with the susceptibility of different positions on the oxanthrene core to nucleophilic attack.

The following table illustrates a hypothetical correlation between selected molecular descriptors and a reactivity parameter (e.g., rate constant for nucleophilic aromatic substitution) for a series of substituted oxanthrenes.

| Compound | LUMO Energy (eV) | Minimum MEP (kcal/mol) | Relative Rate Constant |

| Oxanthrene | -0.50 | -10 | 1 |

| 1-Nitrooxanthrene | -1.80 | -25 | 150 |

| 3-(Trifluoromethyl)oxanthrene | -1.20 | -18 | 50 |

| This compound | -2.50 | -35 | 500 |

Correlation with Spectroscopic Features:

Spectroscopic properties, such as UV-Vis absorption maxima (λmax), NMR chemical shifts, and infrared vibrational frequencies, can also be predicted using QSPR models. For instance, the introduction of a nitro group into a chromophore can cause a hypsochromic (blue) shift in the absorption and emission bands due to a larger HOMO-LUMO gap. nih.gov

In the case of this compound, a QSPR model could correlate electronic descriptors (e.g., HOMO-LUMO gap) with its predicted λmax. Similarly, descriptors related to the local electronic environment of specific atoms (e.g., NBO charges on carbon and hydrogen atoms) could be correlated with their respective 13C and 1H NMR chemical shifts. Quantum chemical calculations can also be used to simulate IR spectra. nih.gov

A hypothetical QSPR model for predicting the primary UV-Vis absorption wavelength is presented in the table below.

| Compound | HOMO-LUMO Gap (eV) | Predicted λmax (nm) |

| Oxanthrene | 7.00 | 290 |

| 1-Nitrooxanthrene | 6.40 | 275 |

| 3-(Trifluoromethyl)oxanthrene | 6.70 | 282 |

| This compound | 6.10 | 268 |

These correlations, once established and validated, can serve as powerful tools for the in silico design and screening of novel oxanthrene derivatives with desired chemical and spectroscopic properties, without the need for extensive synthesis and experimental testing.

Research Perspectives on the Chemical Significance of 1 Nitro 3 Trifluoromethyl Oxanthrene

1-Nitro-3-(trifluoromethyl)oxanthrene as a Versatile Synthetic Intermediate

The unique substitution pattern of this compound, featuring both a strong electron-withdrawing nitro group and a lipophilic, electron-withdrawing trifluoromethyl group on the oxanthrene framework, positions it as a potentially valuable and versatile intermediate in organic synthesis. The oxanthrene core, a dibenzo[b,e]dioxin system, provides a rigid, planar scaffold. The electronic properties of this scaffold are significantly modulated by the two substituents. The nitro group is a well-established precursor for a variety of other functional groups, most notably an amino group upon reduction. nih.gov The trifluoromethyl group is known to enhance metabolic stability and lipophilicity in molecules, which can be a desirable trait in the synthesis of bioactive compounds and functional materials. nih.gov The combined electronic and steric influence of these groups can be expected to direct the regioselectivity of further chemical transformations on the aromatic rings.

Building Block for Complex Heterocyclic Structures in Materials Science Research

The structural attributes of this compound make it an intriguing building block for more complex molecular architectures, particularly in the realm of materials science. The rigid planarity of the oxanthrene system is a desirable feature for creating materials with ordered packing structures, which is crucial for applications in organic electronics.

The nitro and trifluoromethyl groups play distinct roles in tailoring the properties of resulting materials:

Nitro Group (-NO₂): As a powerful electron-accepting moiety, it can be used to create molecules with significant charge-transfer characteristics. When incorporated into larger conjugated systems, it can lower the energy levels of the Lowest Unoccupied Molecular Orbital (LUMO), which is beneficial for creating n-type organic semiconductors. Furthermore, the nitro group can be a precursor to an amino group, which is a strong electron-donating group, allowing for the synthesis of push-pull chromophores with applications as dyes and nonlinear optical materials. openmedicinalchemistryjournal.com

Trifluoromethyl Group (-CF₃): This group is known for its ability to increase the solubility of complex organic molecules in common solvents, which is a significant advantage for solution-based processing of organic electronic devices. nih.gov It also enhances the thermal and oxidative stability of materials. In the context of materials science, the high electronegativity of the CF₃ group can also contribute to lowering LUMO levels and improving the electron-transporting properties of a material. researchgate.net

By leveraging these features, this compound could serve as a key intermediate for the synthesis of novel heterocyclic systems for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. encyclopedia.pubmdpi.com

Precursor in Advanced Organic Synthesis for Specialized Chemical Applications

Beyond materials science, the reactivity of this compound opens doors for its use as a precursor in specialized chemical applications. The synthetic utility is primarily derived from the transformative potential of the nitro group.

Reduction of the nitro group to an amine would yield 1-Amino-3-(trifluoromethyl)oxanthrene. This amino-substituted oxanthrene derivative would be a valuable intermediate for a host of subsequent reactions, including:

Diazotization: The resulting diazonium salt could be a substrate for Sandmeyer-type reactions, allowing the introduction of a wide variety of substituents (e.g., -Cl, -Br, -CN, -OH) at the 1-position.

Amide and Sulfonamide Formation: Acylation or sulfonylation of the amino group could be used to build more complex structures or to fine-tune the electronic and physical properties of the molecule.

Heterocycle Annulation: The amino group can be used as a handle to construct fused heterocyclic rings onto the oxanthrene framework, leading to novel polycyclic aromatic systems with unique properties.

Aromatic nitro compounds are well-established as versatile precursors in organic synthesis, and the principles governing their reactivity can be applied to this specific oxanthrene derivative. researchgate.netrsc.org

Exploration of Novel Reactions and Catalytic Systems

The development of synthetic routes to this compound and its derivatives is a key area for future research. This includes not only the initial construction of the substituted oxanthrene core but also the exploration of stereoselective transformations and the application of sustainable synthetic methods.

Development of Stereoselective Synthetic Approaches for Oxanthrene Derivatives

While the parent this compound is achiral, the synthesis of derivatives with chiral centers is a significant challenge in modern organic chemistry. Stereoselective synthesis is crucial for the development of chiral materials and biologically active molecules. For oxanthrene derivatives, stereocenters could be introduced, for example, by the addition of substituents at the non-aromatic positions of the central dioxin ring (if saturated) or by creating atropisomers if bulky groups are introduced that hinder free rotation.

Drawing parallels from the synthesis of related xanthene heterocycles, potential stereoselective approaches could involve:

Asymmetric Catalysis: The use of chiral catalysts (e.g., transition metal complexes with chiral ligands or organocatalysts) to control the stereochemical outcome of key bond-forming reactions, such as cyclization or functionalization steps.

Chiral Pool Synthesis: Starting from enantiomerically pure precursors to construct the oxanthrene skeleton.

The development of such methods would be a significant advancement, enabling access to a wider range of structurally complex and functionally diverse oxanthrene derivatives.

Application of Green Chemistry Principles in the Synthesis of Substituted Oxanthrenes

Modern synthetic chemistry places a strong emphasis on sustainability and the principles of green chemistry. The synthesis of substituted oxanthrenes, including this compound, can benefit from these approaches to reduce environmental impact and improve efficiency. Drawing from established green synthetic methods for the closely related xanthene derivatives, several strategies can be envisioned. researchgate.netscholarsresearchlibrary.comnih.govunito.itmdpi.com

Potential Green Synthetic Strategies for Substituted Oxanthrenes

| Green Chemistry Approach | Description | Potential Advantages |

|---|---|---|

| Multi-Component Reactions (MCRs) | Combining three or more reactants in a single step to form the product. scholarsresearchlibrary.com | High atom economy, reduced waste, operational simplicity. |

| Ultrasound-Assisted Synthesis | Using ultrasonic irradiation to accelerate reaction rates. nih.govunito.it | Shorter reaction times, milder conditions, improved yields. |

| Microwave-Assisted Synthesis | Employing microwave heating to rapidly and efficiently drive reactions. | Drastically reduced reaction times, often cleaner reactions. |

| Use of Greener Solvents | Replacing hazardous organic solvents with water, ionic liquids, or deep eutectic solvents. | Reduced environmental pollution and health hazards. |

| Heterogeneous Catalysis | Employing solid-supported catalysts that can be easily separated and recycled. mdpi.com | Catalyst reusability, simplified product purification. |

The application of these principles would not only make the synthesis of oxanthrene derivatives more environmentally friendly but could also lead to the discovery of novel and more efficient synthetic pathways. scholarsresearchlibrary.comnih.gov

Advanced Materials Research Applications of Oxanthrene Derivatives

The unique combination of a rigid, electron-rich oxanthrene core with powerful electron-withdrawing nitro and trifluoromethyl groups suggests that derivatives of this compound could find applications in advanced materials research. The specific properties imparted by these functional groups can be harnessed to create materials with tailored electronic, optical, and physical characteristics.

Potential Roles of Substituents in Materials Applications

| Substituent | Property Modification | Potential Application Area |

|---|---|---|

| Oxanthrene Core | Rigid, planar structure; inherent fluorescence potential. | Core scaffold for organic semiconductors, dyes, and sensors. |

| Nitro Group (-NO₂) | Strong electron-withdrawing nature; lowers LUMO energy. | n-type organic semiconductors; charge-transfer materials. |

| Trifluoromethyl Group (-CF₃) | Increases lipophilicity and solubility; enhances stability; electron-withdrawing. mdpi.com | Solution-processable organic electronics; durable high-performance materials. |

| Amino Group (-NH₂) (from -NO₂ reduction) | Strong electron-donating; enables hydrogen bonding. | Push-pull chromophores for nonlinear optics; hole-transporting materials. |

The systematic modification of this core structure could lead to the development of novel materials for a range of high-tech applications. For instance, polymers incorporating the 1-Amino-3-(trifluoromethyl)oxanthrene unit could exhibit high thermal stability and interesting photophysical properties, making them suitable for use in advanced electronic devices or as robust fluorescent sensors. openmedicinalchemistryjournal.com The trifluoromethyl group, in particular, is a key substituent in modern materials science for fine-tuning molecular properties. researchgate.netnih.gov

Optoelectronic Properties Research in Organic Light-Emitting Diodes (OLEDs) and Photovoltaic Devices based on Polycyclic Aromatics

The unique combination of an electron-withdrawing nitro group, a strongly electron-withdrawing trifluoromethyl group, and a rigid, planar oxanthrene core in the hypothetical molecule this compound suggests potential for significant research into its optoelectronic properties. Polycyclic aromatic hydrocarbons (PAHs) and their heterocyclic analogues form the foundation of many organic electronic materials. The introduction of substituents like nitro and trifluoromethyl groups can profoundly influence their electronic structure, and consequently, their performance in devices such as Organic Light-Emitting Diodes (OLEDs) and organic photovoltaic (OPV) cells.

In the context of OLEDs , the electron-deficient nature of a molecule like this compound could make it a candidate for an electron-transporting material (ETM) or a host material for phosphorescent emitters. The high electron affinity imparted by the nitro and trifluoromethyl groups would facilitate electron injection and transport, crucial for efficient device operation. Researchers would likely investigate its LUMO (Lowest Unoccupied Molecular Orbital) energy level to ensure proper alignment with the work function of common cathodes (e.g., aluminum or calcium) for efficient electron injection. The rigid oxanthrene backbone would be expected to provide good thermal stability and a high glass transition temperature, which are desirable properties for long-lasting OLED devices.

For photovoltaic applications , the strong acceptor characteristics of this compound would make it a potential non-fullerene acceptor (NFA) in organic solar cells. In a typical bulk heterojunction (BHJ) solar cell, an electron donor material is blended with an electron acceptor. The significant intramolecular charge transfer character, arising from the electron-donating oxanthrene core (relative to the substituents) and the powerful electron-withdrawing groups, could lead to broad and strong absorption in the visible and near-infrared regions of the solar spectrum. The energy levels of the HOMO (Highest Occupied Molecular Orbital) and LUMO would be critical parameters to study, as the difference between the donor's HOMO and the acceptor's LUMO dictates the open-circuit voltage (Voc) of the solar cell.

Table 1: Hypothetical Optoelectronic Properties of this compound and Related Moieties

| Property | Hypothetical Role in OLEDs | Hypothetical Role in OPVs | Influencing Factors |

| LUMO Energy Level | Electron Transport Layer (ETL) | Non-Fullerene Acceptor (NFA) | Nitro and Trifluoromethyl Groups |

| HOMO Energy Level | Host Material | Non-Fullerene Acceptor (NFA) | Oxanthrene Core |

| Band Gap | Emitter Host | Light Absorption | Entire Molecular Structure |

| Electron Mobility | Electron Transport Layer (ETL) | Non-Fullerene Acceptor (NFA) | Oxanthrene Core, Substituents |

| Thermal Stability | All Components | All Components | Oxanthrene Core |

Incorporation into Polymers and Organic Electronics for Novel Functional Materials

The functional groups on this compound could serve as handles for its incorporation into polymeric structures, leading to the development of novel functional materials for organic electronics. By chemically modifying the oxanthrene ring system, for instance, through the introduction of polymerizable groups like vinyl, ethynyl, or halogen atoms, this unit could be integrated into the main chain or as a pendant group of a polymer.

Main-chain incorporation would lead to conjugated polymers where the electronic properties of the this compound unit are directly integrated into the polymer backbone. Such polymers could exhibit interesting charge transport properties, potentially as n-type semiconductors due to the strong electron-withdrawing substituents. The resulting materials might find applications in organic field-effect transistors (OFETs), all-polymer solar cells, and electrochromic devices. The rigidity of the oxanthrene unit would contribute to a more defined polymer conformation, potentially leading to enhanced charge mobility through improved intermolecular packing.

Pendant group functionalization involves attaching the this compound moiety to a non-conjugated polymer backbone. This approach allows for the tuning of the bulk properties of the material (e.g., solubility, processability, and mechanical strength) via the polymer backbone, while the specific optoelectronic functions are provided by the pendant oxanthrene derivative. For example, polymers with these pendant groups could be explored as dielectric materials with a high dielectric constant (high-k) for organic transistors, or as gas-sensing materials where the interaction of analytes with the electron-deficient aromatic system could be detected electronically.

Table 2: Potential Polymer Architectures Incorporating this compound

| Polymer Architecture | Method of Incorporation | Potential Application | Key Properties |

| Conjugated Polymer | Main-chain polymerization | OFETs, All-Polymer Solar Cells | n-type semiconductivity, high charge mobility |

| Non-conjugated Polymer | Pendant group attachment | High-k dielectrics, Chemical Sensors | Tunable bulk properties, specific functionality |

Future Directions in Oxanthrene Chemistry with Nitro and Trifluoromethyl Substituents

While direct research on this compound is not available, the exploration of oxanthrene chemistry with such powerful electron-withdrawing substituents represents a promising area for future chemical innovation.

Exploration of New Functionalization Strategies and Synthetic Routes

A primary challenge would be the development of efficient and regioselective synthetic routes to this compound and its isomers. The synthesis would likely involve a multi-step process, starting from appropriately substituted precursors. Key reactions could include:

Nitration of a trifluoromethyl-substituted oxanthrene. The directing effects of the existing trifluoromethyl group and the oxygen atoms of the oxanthrene ring would need to be carefully considered to control the position of nitration.

Trifluoromethylation of a nitro-substituted oxanthrene. Modern trifluoromethylation reagents and methodologies, such as those involving copper or palladium catalysis, could be explored.

Ring-closing reactions , such as a double Williamson ether synthesis or a palladium-catalyzed diaryl ether formation, starting from pre-functionalized biphenyl (B1667301) or diphenyl ether precursors.

Future work would focus on developing synthetic strategies that are high-yielding, scalable, and allow for the introduction of additional functional groups to further tune the molecule's properties.

Expansion of Computational Studies to Predict Novel Reactivity and Properties

Given the likely challenges in synthesizing these molecules, computational chemistry would be an invaluable tool for predicting their properties and guiding experimental efforts. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations could be employed to:

Predict the HOMO and LUMO energy levels, which are crucial for designing organic electronic devices.

Simulate the absorption and emission spectra to assess their potential as optoelectronic materials.

Calculate the electron and hole reorganization energies to estimate charge transport mobilities.

Model the reactivity of the substituted oxanthrene core towards further chemical modifications.

These computational studies would allow for the virtual screening of a library of substituted oxanthrenes, identifying the most promising candidates for synthesis and experimental characterization.

Design of Next-Generation Fluorinated and Nitro-Containing Heterocycles for Chemical Innovation

The insights gained from the hypothetical study of this compound would pave the way for the design of a broader class of next-generation fluorinated and nitro-containing heterocyclic compounds. By systematically varying the heterocyclic core (e.g., replacing oxanthrene with thianthrene, phenoxazine, or carbazole) and the substitution pattern of the electron-withdrawing groups, a vast chemical space can be explored.